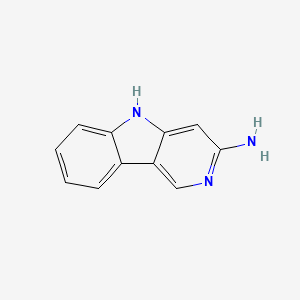

3-Amino-5H-pyrido(4,3-b)indole

概要

説明

3-Amino-5H-pyrido(4,3-b)indole, also known as Trp-P-1, is a carcinogenic γ-carboline . It is a dietary carcinogen that can be found in many cooked foods . It is also used for scientific research and development .

Synthesis Analysis

The synthesis of 3-Amino-5H-pyrido(4,3-b)indole involves several steps. The key method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to the γ-carbolinecarboxylates and conversion of the ester group to the carboxyl and finally to the amino one by Curtius rearrangement .Molecular Structure Analysis

The molecular structure of 3-Amino-5H-pyrido(4,3-b)indole was established by comparing samples synthesized by two different routes . The empirical formula is C12H11N3 and the molecular weight is 197.24 .Chemical Reactions Analysis

The chemical reactions of 3-Amino-5H-pyrido(4,3-b)indole involve the activation of caspase-3-like proteases as an apoptotic marker . The compound is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes .科学的研究の応用

Mutagenicity Research

3-Amino-5H-pyrido(4,3-b)indole and its derivatives have been extensively studied for their mutagenic properties. Research has identified these compounds in pyrolysis products of various proteins like soybean globulin, with significant mutagenic effects observed in Salmonella typhimurium strains (Yoshida et al., 1978). Similarly, studies on tryptophan pyrolysates have highlighted the presence of these compounds, with a focus on their mutagenic principles (Takayama et al., 1985).

DNA Interaction and Modification

Research has also delved into the interaction of these compounds with DNA. Studies have shown that derivatives like 3-amino-1-methyl-5H-pyrido[4,3-b]indole can bind covalently to DNA, leading to significant modifications (Hashimoto et al., 1984). This interaction has implications for understanding the initial chemical events in carcinogenesis caused by these compounds.

Antitumor Properties

There has been significant interest in exploring the antitumor properties of various derivatives of 3-Amino-5H-pyrido(4,3-b)indole. Research has involved synthesizing and evaluating new derivatives for their antitumor activities, with some showing promising results (Nguyen et al., 1992). These studies contribute to the development of new antineoplastic agents.

Food Safety and Carcinogenicity

Studies have also been conducted to understand the presence of these compounds in food items and their potential health risks. For instance, analysis of beef extracts has revealed the presence of mutagenic amines, including derivatives of 3-Amino-5H-pyrido(4,3-b)indole, highlighting the need for monitoring these compounds in food safety assessments (Galceran et al., 1996).

Enzyme Activity Inhibition

Additionally, these compounds have been found to inhibit the activity of enzymes like tryptophan hydroxylase, which is crucial for serotonin production. This has implications for understanding their neurotoxic effects, especially in relation to indoleamine metabolism (Naoi et al., 1991).

Environmental Monitoring

Further research has extended to monitoring the levels of carcinogenic tryptophan pyrolysis products in environments like indoor air, where these compounds have been detected and associated with cigarette smoke (Manabe & Wada, 1990). This is crucial for assessing environmental exposure and associated health risks.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNVUPPLRLREBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CN=C(C=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220187 | |

| Record name | 3-Amino-5H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5H-pyrido(4,3-b)indole | |

CAS RN |

69901-70-8 | |

| Record name | 3-Amino-5H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069901708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

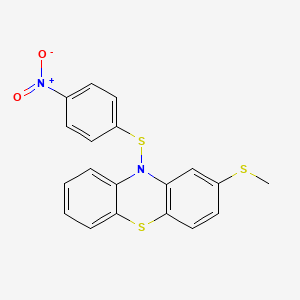

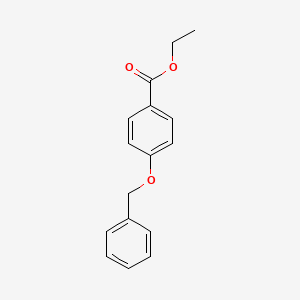

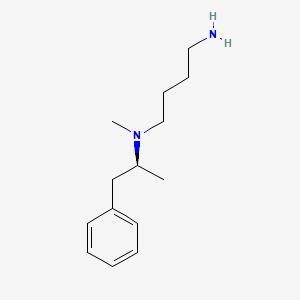

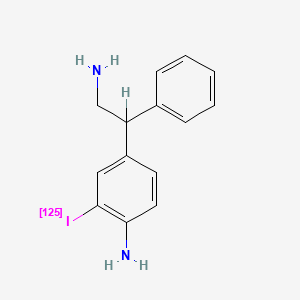

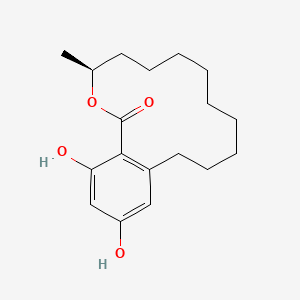

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

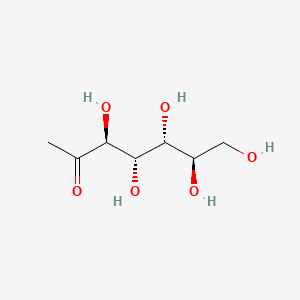

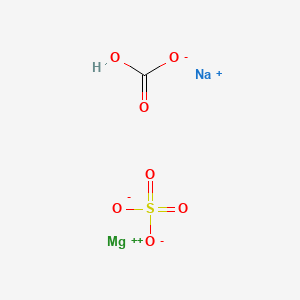

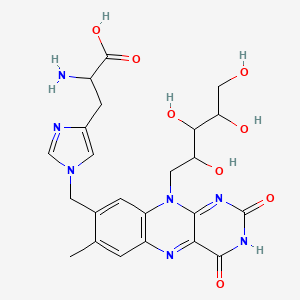

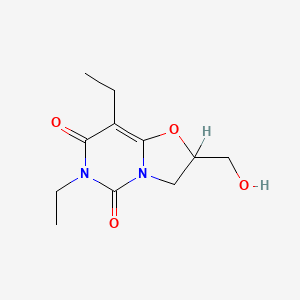

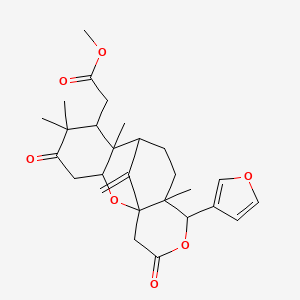

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)